

Physical properties of 1-(1-Methylcyclohexyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-Methylcyclohexyl)ethanone

Cat. No.: B1595987

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-(1-Methylcyclohexyl)ethanone**

Foreword: A Molecule of Versatility

In the landscape of organic synthesis, **1-(1-Methylcyclohexyl)ethanone** emerges not as a final product of renown, but as a crucial and versatile intermediate.^[1] Its unique structure, featuring a ketone functional group attached to a tertiary carbon within a cyclohexane ring, presents a nexus of reactivity and steric influence that is of significant interest to researchers in drug development and fine chemical synthesis.^[2] Understanding the fundamental physical properties of this compound is not merely an academic exercise; it is the bedrock upon which reliable, scalable, and safe laboratory and industrial processes are built. This guide provides a detailed exploration of these properties, grounded in established analytical techniques and practical, field-proven insights.

Section 1: Molecular Identity and Structural Characteristics

Before delving into its macroscopic properties, it is essential to define the molecule's fundamental identity. **1-(1-Methylcyclohexyl)ethanone**, also known as 1-acetyl-1-methylcyclohexane, is a simple yet structurally significant aliphatic ketone.^[2]

Identifier	Value	Source
IUPAC Name	1-(1-methylcyclohexyl)ethanone	[2] [3]
CAS Number	2890-62-2	[3] [4]
Molecular Formula	C ₉ H ₁₆ O	[2] [4]
Molecular Weight	140.22 g/mol	[2] [3] [4]
Canonical SMILES	CC(=O)C1(CCCCCC1)C	[3]
InChIKey	UBMBCDFRVPGSSQ-UHFFFAOYSA-N	[3] [5]

The molecule's structure is key to its behavior. The carbonyl (C=O) group is a site of high reactivity, susceptible to nucleophilic attack, while the adjacent quaternary carbon, bonded to the cyclohexane ring and a methyl group, introduces significant steric hindrance that modulates this reactivity.[\[2\]](#) The cyclohexane ring itself is not planar and exists predominantly in a stable chair conformation, which influences the molecule's overall shape and how it interacts with other molecules.[\[2\]](#)

Section 2: Core Physicochemical Properties

The physical properties of **1-(1-Methylcyclohexyl)ethanone** dictate its handling, reaction conditions, and purification methods. The following table summarizes its key quantitative data.

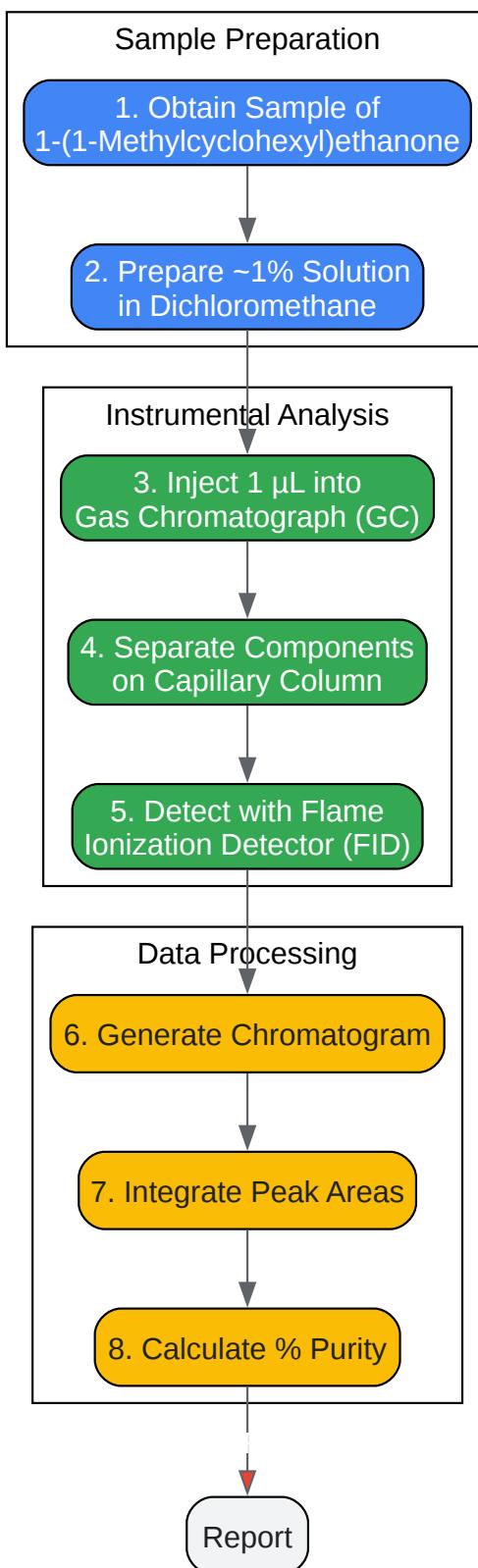
Property	Value	Unit	Source
Melting Point	65	°C	[4]
Boiling Point	186.5	°C	[4]
Density	0.95	g/cm ³	[4]
Flash Point	70.5	°C	[4]
logP (Octanol/Water)	2.546	(unitless)	[6]

These properties provide a snapshot of the compound's behavior. The relatively high boiling point is consistent with its molecular weight and ketone functionality, which allows for dipole-dipole interactions. Its density, slightly less than water, and a positive logP value indicate low solubility in water and preference for nonpolar environments.^[6] The flash point of 70.5°C classifies it as a combustible liquid, a critical piece of information for safe handling and storage protocols.^{[3][4]}

Section 3: Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The protocols described here are standard, reliable methods chosen for their suitability for a liquid ketone of this nature.

Protocol 1: Boiling Point Determination via Distillation


- Causality and Justification: Simple distillation is the chosen method because it serves a dual purpose: it provides an accurate boiling point at atmospheric pressure and simultaneously acts as a final purification step. For a compound with a boiling point well below decomposition temperature, this method is both efficient and precise.
- Step-by-Step Methodology:
 - Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.
 - Place approximately 25 mL of **1-(1-Methylcyclohexyl)ethanone** and a few boiling chips into the round-bottom flask.
 - Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
 - Begin heating the flask gently using a heating mantle.
 - Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

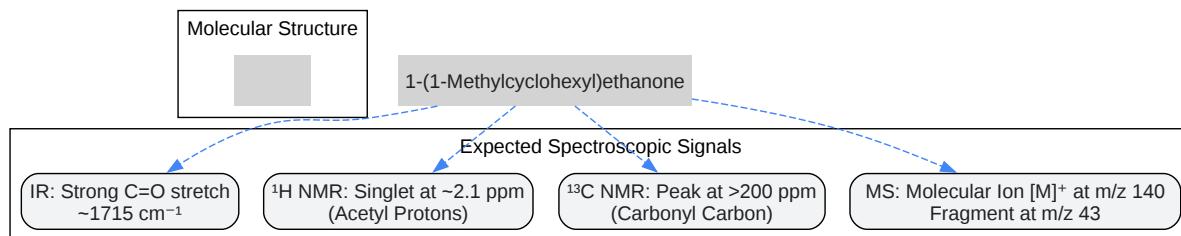
- Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

- Causality and Justification: Gas chromatography is the gold standard for assessing the purity of volatile organic compounds like **1-(1-Methylcyclohexyl)ethanone**.^[4] Its high resolution allows for the separation and quantification of even minor impurities that may be present from synthesis, such as starting materials or side-products. A non-polar capillary column is selected based on the compound's moderate polarity.
- Step-by-Step Methodology:
 - Prepare a dilute solution of the compound (approx. 1%) in a volatile solvent like dichloromethane or ethyl acetate.
 - Set the GC instrument parameters:
 - Injector Temperature: 250 °C
 - Detector (FID) Temperature: 280 °C
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas (Helium) Flow Rate: 1 mL/min
 - Inject 1 µL of the prepared sample into the GC.
 - Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Below is a diagram illustrating the workflow for this critical purity assessment.

[Click to download full resolution via product page](#)


Caption: Workflow for Purity Determination by Gas Chromatography.

Section 4: Spectroscopic Characterization

Spectroscopy provides a "fingerprint" of a molecule, allowing for structural confirmation.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band between $1705\text{-}1725\text{ cm}^{-1}$. This peak is characteristic of the $\text{C}=\text{O}$ stretching vibration of a saturated aliphatic ketone.[3]
- ^1H NMR Spectroscopy: The proton NMR spectrum would be expected to show a singlet for the acetyl protons ($\text{CH}_3\text{-C=O}$) around δ 2.1 ppm. Another singlet would correspond to the methyl group on the cyclohexane ring. The protons on the cyclohexane ring would appear as a complex multiplet in the δ 1.2-1.8 ppm region.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will be definitive. A peak at $\delta > 200$ ppm will confirm the presence of the ketone carbonyl carbon. The quaternary carbon attached to the carbonyl group will appear around δ 50-60 ppm, and the carbons of the cyclohexane and methyl groups will be found in the aliphatic region (δ 15-45 ppm).[3]
- Mass Spectrometry: In a mass spectrum, the molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 140$. A prominent peak would likely be observed at $\text{m/z} = 43$, corresponding to the loss of the acetyl group ($[\text{CH}_3\text{CO}]^+$), a common fragmentation pattern for methyl ketones.

The following diagram illustrates the link between the molecule's structure and its expected spectral signals.

[Click to download full resolution via product page](#)

Caption: Correlation of Structure to Key Spectroscopic Signals.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **1-(1-Methylcyclohexyl)ethanone** is classified as a hazardous substance.[3]

- GHS Classification:

- Flammable Liquids: Combustible liquid.[3]
- Skin Corrosion/Irritation: Causes skin irritation.[3]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

- Handling:

- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.[7]

- Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
- Store away from strong oxidizing agents.
- Recommended long-term storage is at 2°C - 8°C.[4]

Conclusion

1-(1-Methylcyclohexyl)ethanone is a valuable chemical intermediate whose utility is unlocked through a thorough understanding of its physical properties. Its defined boiling and melting points, solubility characteristics, and spectral fingerprint provide the necessary data for its purification, characterization, and safe implementation in complex synthetic pathways. The

protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists, enabling them to utilize this versatile molecule with confidence and precision.

References

- 1-(1-methylcyclohexyl)ethan-1-one | C9H16O | CID 544198. PubChem. [\[Link\]](#)
- Chemical Properties of Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2). Cheméo. [\[Link\]](#)
- Ethanone, 1-(methylcyclohexenyl)- | C9H14O | CID 187666. PubChem. [\[Link\]](#)
- 1-(1-methylcyclopropyl)ethanone - 1567-75-5. ChemSynthesis. [\[Link\]](#)
- Ethanone, 1-(1-methylcyclohexyl)-. NIST WebBook. [\[Link\]](#)
- Ethanone, 1-cyclohexyl-. NIST WebBook. [\[Link\]](#)
- Ethanone, 1-(1-methylcyclohexyl)-. NIST WebBook. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Buy 1-(1-Methylcyclohexyl)ethanone | 2890-62-2 [smolecule.com]
- 3. 1-(1-Methylcyclohexyl)ethan-1-one | C9H16O | CID 544198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-Methylcyclohexyl)ethanone | 2890-62-2 | CAA89062 [biosynth.com]
- 5. Ethanone, 1-(1-methylcyclohexyl)- [webbook.nist.gov]
- 6. Ethanone, 1-(1-methylcyclohexyl)- (CAS 2890-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical properties of 1-(1-Methylcyclohexyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1595987#physical-properties-of-1-\(1-methylcyclohexyl\)-ethanone](https://www.benchchem.com/product/b1595987#physical-properties-of-1-(1-methylcyclohexyl)-ethanone)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com